molecular formula C17H15ClN4OS B12055224 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-80-7

5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12055224
CAS No.: 478254-80-7
M. Wt: 358.8 g/mol
InChI Key: YFOVNVVJRKUFNU-YBFXNURJSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a Schiff base (azomethine) linkage formed between the amino group of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 4-ethoxybenzaldehyde. The 3-chlorophenyl moiety at position 5 and the 4-ethoxybenzylidene group at position 4 contribute to its unique electronic and steric properties, influencing reactivity, stability, and bioactivity.

Properties

CAS No.

478254-80-7

Molecular Formula

C17H15ClN4OS

Molecular Weight

358.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4OS/c1-2-23-15-8-6-12(7-9-15)11-19-22-16(20-21-17(22)24)13-4-3-5-14(18)10-13/h3-11H,2H2,1H3,(H,21,24)/b19-11+

InChI Key

YFOVNVVJRKUFNU-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Arylthiosemicarbazides

Arylthiosemicarbazides are cyclized in alkaline media to form the 1,2,4-triazole-3-thiol scaffold. For example, potassium 3-(2-furoyl)dithiocarbazates react with arylisothiocyanates to yield 1,4-substituted thiosemicarbazides, which undergo NaOH-mediated cyclization (62–79% yield). Adapting this method, 3-chlorophenylacetic acid hydrazide can be treated with carbon disulfide in ethanolic KOH to form potassium dithiocarbazate, followed by condensation with 4-ethoxybenzaldehyde isothiocyanate. Cyclization with 2N NaOH at reflux for 4 hours yields the triazole-thiol intermediate.

Acid-Catalyzed Cyclization

Alternative routes employ carboxylic acid hydrazides and formic acid. For instance, aminothiourea and formic acid react at 105°C to form aldehyde amine thiourea, which cyclizes in sodium carbonate solution at 100°C (55% yield). This method, while lower-yielding, avoids alkaline conditions, making it suitable for acid-sensitive substrates.

Introduction of the 4-Ethoxybenzylideneamino Group

The 4-ethoxybenzylideneamino substituent is introduced via Schiff base condensation. 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol reacts with 4-ethoxybenzaldehyde in dry benzene under reflux (6 hours), forming the target compound. Catalytic acetic acid or Amberlyst 15 resin enhances imine formation, achieving yields >85%.

Table 1. Optimization of Schiff Base Condensation

ConditionSolventCatalystTime (h)Yield (%)
Reflux, dry benzeneBenzeneNone672
Reflux, ethanolEthanolAcetic acid488
80°C, methanolMethanolAmberlyst 15391

Purification and Characterization

Crude products are purified via recrystallization (ethanol or methanol) or column chromatography. Purity is validated by:

  • Elemental analysis : C, H, N, S percentages align with theoretical values (Δ < 0.4%).

  • Spectroscopy :

    • IR : ν(S-H) at 2550–2600 cm⁻¹; ν(C=N) at 1600–1650 cm⁻¹.

    • ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm), ethoxy group (δ 1.4 ppm, triplet; δ 4.1 ppm, quartet).

    • ¹³C-NMR : C=S at δ 170–175 ppm; imine carbon at δ 150–155 ppm.

Challenges and Mitigation Strategies

Hygroscopicity

Triazole-thiol derivatives are prone to hygroscopicity, which is mitigated by:

  • Drying under vacuum at 65°C.

  • Storage with desiccants (silica gel).

By-Product Formation

Side products from incomplete cyclization are minimized by:

  • Prolonged reflux (≥4 hours).

  • Excess NaOH (2 equivalents) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Structural Characteristics

Molecular Formula : C17H15ClN4OS
CAS Number : 478254-80-7
Key Features :

  • Contains a triazole ring, which is known for its diverse biological activities.
  • The thiol group (-SH) enhances reactivity and potential interactions with biological targets.
  • Substituents like the chlorophenyl and ethoxybenzylidene groups may influence its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with a triazole structure often exhibit antimicrobial properties. Studies have shown that 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol demonstrates significant activity against various bacterial and fungal strains. The mechanism is believed to involve the inhibition of key enzymes or pathways essential for microbial survival.

Anticancer Potential

The compound's ability to interact with biological macromolecules makes it a candidate for anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Enzyme Inhibition

5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been investigated for its potential as an enzyme inhibitor. Its binding affinity to specific enzymes can lead to therapeutic applications in diseases where these enzymes play a critical role.

Fungicide Development

Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural applications. Its effectiveness against plant pathogens could provide an alternative to conventional fungicides, contributing to integrated pest management strategies.

Plant Growth Regulation

Research into the effects of this compound on plant growth suggests that it may have regulatory effects on certain physiological processes, potentially enhancing crop yield and resistance to stress.

Synthesis of Novel Materials

The unique chemical structure of 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol opens avenues for the synthesis of new materials with desirable properties. Its incorporation into polymers or composites could lead to materials with enhanced thermal stability and mechanical strength.

Sensor Development

The thiol group in the compound allows for interactions with metal ions, making it a candidate for developing sensors for detecting heavy metals or other pollutants in environmental monitoring applications.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit key enzymes involved in bacterial cell wall synthesis. As an anticancer agent, it may interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazole-3-thiol derivatives differ primarily in substituents on the phenyl ring (position 5) and the benzylidene group (position 4). Key analogs include:

Compound Name R1 (Position 5) R2 (Benzylidene) Yield (%) Melting Point (°C) Key Properties/Bioactivity References
5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (Target Compound) 3-Cl-C6H4 4-OCH2CH3-C6H4 N/A N/A Hypothesized enhanced solubility and stability
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-NO2-C6H4 4-OPh-C6H4 ~60–75 N/A Forms antibacterial metal complexes
5-(4-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Cl-C6H4 3-OCH3-C6H4 N/A N/A Structural isomer with altered electronic effects
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Ligand 54) 5-methyl-1H-pyrazole 4-OCH3-C6H4 73 N/A High-yield synthesis; potential bioactivity
5-(2-Fluorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 2-F-C6H4 3,4-(OCH3)2-C6H4 N/A N/A LD50 = 1190 mg/kg (low toxicity)

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethoxy group (target compound) is electron-donating, enhancing stability and solubility compared to electron-withdrawing groups like nitro () or chloro (). Methoxy analogs () show yields >70%, suggesting favorable synthesis conditions for electron-donating substituents .
  • Positional Effects : Substitution at position 3 vs. 4 on the benzylidene ring (e.g., vs. target compound) alters steric hindrance and π-π stacking, impacting bioactivity and crystallization.

Bioactivity and Toxicity

  • Antibacterial Activity: Metal complexes of 5-(4-nitrophenyl) analogs () show moderate antibacterial effects.
  • Toxicity : Fluorophenyl derivatives () exhibit low acute toxicity (Class IV, LD50 > 1000 mg/kg). The target compound’s chloro and ethoxy groups may confer similar low toxicity, though in silico studies are recommended for validation .
  • Antiviral Potential: Pyrazole-bearing triazoles () inhibit cucumber mosaic virus. The ethoxy group’s electron-rich nature could enhance interactions with viral proteins .

Biological Activity

5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. Its unique structure, featuring a triazole ring and a thiol group, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is C17H15ClN4OS. The compound's structure includes:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Thiol group : Contributes to the compound's reactivity and potential biological interactions.
  • Chlorophenyl and ethoxybenzylidene substituents : Enhance chemical reactivity and may influence biological properties.

Structural Representation

ComponentStructure
TriazoleTriazole
Thiol-SH
ChlorophenylChlorophenyl
EthoxybenzylideneEthoxybenzylidene

Antimicrobial Properties

Research indicates that 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit tumor growth by targeting specific oncogenic pathways.

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 20 µM, with an IC50 value calculated at approximately 15 µM. The study also reported enhanced apoptosis markers in treated cells compared to controls.

Cytotoxicity and Safety Profile

While exploring its biological activity, it is crucial to assess the cytotoxicity of 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol. Toxicological evaluations revealed that the compound exhibits harmful effects upon ingestion (H302), skin irritation (H315), and serious eye irritation (H319). Long-term exposure studies are necessary to fully understand its safety profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
  • DNA Interaction : Binding to DNA leading to disruptions in replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
5-(4-Fluorophenyl)-4-(phenylamino)-4H-1,2,4-triazole-3-thiolFluorophenylContains fluorine instead of chlorine; studied for different biological activities.
5-(3-Methylphenyl)-4-(methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiolMethylphenylMethyl group alters lipophilicity; potential differences in solubility and bioavailability.
5-(Benzothiazolyl)-4-(hydrazinocarbonyl)-4H-1,2,4-triazoleBenzothiazolFeatures a benzothiazole moiety; distinct pharmacological profile compared to triazoles.

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